![molecular formula C20H22ClN3O3S2 B2874872 (E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683767-11-5](/img/structure/B2874872.png)
(E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C20H22ClN3O3S2 and its molecular weight is 451.98. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
The compound has been explored for its anticancer applications. Specifically, derivatives of this compound have shown proapoptotic activity on melanoma cell lines, indicating potential use in cancer treatment. For instance, a study found that certain derivatives demonstrated significant growth inhibition of melanoma cancer cells (Yılmaz et al., 2015).
Biochemical Inhibition
This compound and its derivatives have been studied for their ability to inhibit human carbonic anhydrase isoforms. These enzymes are physiologically relevant, and their inhibition can have therapeutic implications, particularly in cancer and metabolic disorders. Research has shown that various derivatives of this compound effectively inhibit these enzymes (Distinto et al., 2019).
Synthesis and Chemical Properties
The synthesis processes and chemical properties of this compound have been a subject of study. Investigations into its synthesis routes, including reactions and structural analyses, provide insights into its chemical behavior and potential for modification in pharmaceutical applications (Xiu-lan, 2009).
Electrophysiological Activity
Studies have also examined the electrophysiological activities of this compound's derivatives, especially in cardiac applications. These studies contribute to understanding how modifications of the compound can influence its interaction with cardiac cells, which is crucial for developing cardiac therapies (Morgan et al., 1990).
properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S2/c1-4-5-12-23(2)29(26,27)16-9-6-14(7-10-16)19(25)22-20-24(3)17-11-8-15(21)13-18(17)28-20/h6-11,13H,4-5,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHKAVXHSPHKAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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